REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[CH2:16]([NH2:17])[CH2:18][CH2:19][NH2:20].[CH2:21]([OH:22])[CH2:23][CH2:24][CH2:25][CH3:26].[I-:15].[Na+:14]>>[c:2]1([I:15])[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Ic1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |